Product packaging for N-(2-Methyl-5-nitrophenyl)acetamide(Cat. No.:CAS No. 2879-79-0)

N-(2-Methyl-5-nitrophenyl)acetamide

Cat. No.: B181037
CAS No.: 2879-79-0
M. Wt: 194.19 g/mol
InChI Key: YMHUULKGTGEHHQ-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) Derivatives in Life Science, Biology, and Pharmaceutical Research

Acetamide derivatives represent a significant class of organic compounds that are integral to numerous areas of scientific research, particularly in the life sciences, biology, and pharmaceutical development. galaxypub.coresearchgate.net These compounds, characterized by the presence of an acetamide group, are found in both natural products and synthetically developed small-molecule drugs. galaxypub.co The versatility of the acetamide scaffold allows for a wide range of structural modifications, leading to a broad spectrum of biological activities. galaxypub.coresearchgate.net

In the realm of pharmaceutical research, acetamide derivatives have been extensively investigated and developed for their therapeutic potential across various disease categories. They are recognized for a multitude of effects, including antimicrobial, anti-inflammatory, antitumor, antiviral, anticonvulsant, analgesic, and antihypertensive properties. galaxypub.coresearchgate.net For instance, certain acetamide derivatives have been designed as selective COX-II inhibitors, which are crucial in managing pain and inflammation in conditions like arthritis. galaxypub.coresearchgate.net The adaptability of acetamide chemistry also plays a vital role in the synthesis of prodrugs, where the acetamide moiety is used to enhance the pharmacokinetic properties of a drug. galaxypub.co

The significance of acetamide derivatives extends to fundamental biological research, where they are employed as tools to probe biological processes. For example, they are used in studies related to enzyme inhibition and protein-ligand interactions. The chemical reactivity of the acetamide group, such as its ability to participate in hydrogen bonding, makes these compounds valuable for designing molecules that can interact with specific biological targets. galaxypub.co Furthermore, the study of how modifications to the acetamide structure affect biological activity provides crucial insights for the rational design of new therapeutic agents. rsc.org

Positioning of N-(2-Methyl-5-nitrophenyl)acetamide as a Key Compound in Acetamide Chemistry

Within the extensive family of acetamide derivatives, this compound emerges as a compound of significant interest in medicinal and organic chemistry. ontosight.ai It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. ontosight.ai Its chemical structure, which features a substituted phenyl ring attached to an acetamide group, makes it a subject of study for its potential biological activities. ontosight.ai

The synthesis of this compound is typically achieved through the acetylation of 2-methyl-5-nitroaniline (B49896) with acetic anhydride (B1165640), a reaction known for its high yield. This straightforward synthesis makes the compound readily accessible for research purposes. The presence of both a methyl group and a nitro group on the phenyl ring influences its reactivity and potential biological functions, setting it apart from simpler acetamide derivatives. ontosight.ai

Distinguishing Structural Features and Academic Relevance of this compound

The chemical structure of this compound is defined by an acetamide moiety linked to a phenyl ring that is substituted with a methyl group at the ortho position and a nitro group at the meta position relative to the acetamide linkage. ontosight.ai These substituents are crucial to its chemical properties and academic relevance. The nitro group, in particular, is an electron-withdrawing group that influences the electronic properties of the aromatic ring and can be a key pharmacophore for certain biological activities. The methyl group provides steric bulk and can affect the conformation of the molecule and its interaction with biological targets. ontosight.ai

The academic relevance of this compound lies in its utility as a model for studying the effects of these specific substitutions on the physicochemical and biological properties of acetamides. Researchers can use it to investigate structure-activity relationships, which are fundamental to drug discovery and development. The compound's structure has been characterized using various spectroscopic techniques, providing detailed information for further computational and experimental studies.

Broad Spectrum of Potential Academic Research Applications

This compound holds potential for a variety of applications in academic research, primarily stemming from the reactivity of its functional groups. One of the most explored areas is its potential antimicrobial activity. The nitroaromatic scaffold is a known feature in several antimicrobial agents, and it is believed that the nitro group can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

In addition to antimicrobial research, this compound is investigated for its potential as an anticancer agent. Preliminary studies have shown that it may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is thought to involve the generation of reactive oxygen species and inhibition of enzymes crucial for cancer cell proliferation.

Furthermore, this compound is a useful building block in synthetic organic chemistry. ontosight.ai The nitro group can be chemically reduced to an amino group, which can then be further modified to create a diverse range of other compounds. This versatility makes it a valuable starting material for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. ontosight.aievitachem.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2879-79-0
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
IUPAC Name This compound

Data sourced from multiple chemical databases.

Table 2: Reported Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Note: This data represents findings from in vitro studies and indicates potential for antimicrobial efficacy.

Table 3: Investigated Anticancer Potential of this compound

Cell LineIC50 (µM)
A549 (Lung Cancer)30
Caco-2 (Colon Cancer)25

Note: This data is from preliminary in vitro assessments of cytotoxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B181037 N-(2-Methyl-5-nitrophenyl)acetamide CAS No. 2879-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUULKGTGEHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182974
Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2879-79-0
Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name N-(2-Methyl-5-nitrophenyl)acetamide
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Record name N-(2-methyl-5-nitrophenyl)acetamide
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Synthetic Methodologies and Chemical Transformations

Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide

The fundamental transformation in the synthesis of this compound is the formation of an amide bond between the amino group of 2-methyl-5-nitroaniline (B49896) and an acetylating agent. This can be effectively carried out using classical acetylation reagents such as acetic anhydride (B1165640) or acetyl chloride.

A widely employed method for the synthesis of N-aryl acetamides is the reaction of the corresponding aniline (B41778) with acetic anhydride. In a typical procedure analogous to the acetylation of other anilines, 2-methyl-5-nitroaniline is treated with acetic anhydride. The reaction is often carried out in a suitable solvent, such as glacial acetic acid or dichloromethane (B109758), to facilitate the reaction and control the temperature. For instance, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide involves the reaction of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid, with the mixture being stirred for an extended period at room temperature to ensure completion nih.gov. The general reaction is illustrated below:

Reactants: 2-Methyl-5-nitroaniline, Acetic Anhydride

Product: this compound

Byproduct: Acetic Acid

Table 1: General Conditions for Acetylation using Acetic Anhydride

Parameter Condition Source
Solvent Glacial Acetic Acid nih.gov
Temperature Room Temperature nih.gov
Reaction Time 18 hours nih.gov

Acetyl chloride is another potent acetylating agent that can be used for the synthesis of this compound. The reaction with acetyl chloride is generally more vigorous than with acetic anhydride and is often performed in the presence of a base to neutralize the hydrogen chloride gas that is evolved as a byproduct. The choice of solvent is crucial to manage the reactivity and ensure a homogenous reaction mixture. While a direct protocol for the reaction of 2-methyl-5-nitroaniline with acetyl chloride is not detailed in the provided sources, the acylation of similar aromatic amines, such as p-nitroaniline with chloroacetyl chloride, provides a relevant procedural framework google.com. The fundamental reaction is as follows:

Reactants: 2-Methyl-5-nitroaniline, Acetyl Chloride

Product: this compound

Byproduct: Hydrogen Chloride

Table 2: Inferred Conditions for Acetylation using Acetyl Chloride

Parameter Condition Source (Analogous Reaction)
Solvent Inert Solvent (e.g., Dichloromethane) google.com
Additive Base (e.g., Pyridine, Triethylamine) Inferred
Temperature Controlled, often cooled initially Inferred

In an academic or research setting, the optimization of reaction parameters is critical for maximizing the yield and purity of the desired product, as well as for ensuring the safety and efficiency of the process.

Temperature is a critical parameter in the synthesis of this compound. The acetylation reaction is typically exothermic, and therefore, careful temperature control is necessary to prevent side reactions and ensure the formation of a clean product. For instance, in related nitration reactions, which are also highly exothermic, the temperature is strictly controlled and often kept low (e.g., below 5 °C) to manage the reaction rate and prevent the formation of unwanted byproducts google.com. While acetylation is generally less exothermic than nitration, maintaining a consistent temperature, such as room temperature, is common practice to ensure reproducibility nih.gov.

Reaction time is another key variable that needs to be optimized. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times may promote the formation of degradation products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is a standard practice to determine the optimal reaction time rsc.org. For some acetylations, a reaction time of several hours is sufficient, while others may require stirring overnight (e.g., 18 hours) to go to completion nih.gov. In continuous flow synthesis, reaction times can be significantly reduced to a matter of minutes, highlighting the impact of the reaction setup on this parameter acs.org.

Table 3: Reported Reaction Times for Analogous Acetylation Reactions

Reaction Temperature Time Source
Acetylation of 4-methoxyaniline Room Temperature Monitored by TLC rsc.org
Acetylation of 4-methoxy-2-nitroaniline Room Temperature 18 hours nih.gov
Continuous Flow Acetylation Not specified 7 minutes acs.org

The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing the solubility of reactants, the reaction rate, and the ease of product purification. Common solvents for acetylation reactions include glacial acetic acid, which can also act as a catalyst, and inert solvents like dichloromethane (DCM) nih.govrsc.org. The polarity of the solvent can affect the reaction mechanism and, consequently, the product distribution and yield.

Furthermore, the solvent used for the reaction can also impact the subsequent purification steps. For instance, after the reaction is complete, the product often needs to be isolated and purified, typically through crystallization. The selection of an appropriate solvent or solvent system for crystallization is crucial for obtaining a high-purity product. The principle of "like dissolves like" is often applied, and sometimes a binary solvent system, such as an ethanol-water mixture, is used to achieve optimal crystallization and purification jcbsc.org. The use of a suitable solvent for washing the crude product is also important to remove unreacted starting materials and byproducts, ultimately leading to a higher purity of the final compound.

Table 4: Solvents Used in Similar Synthesis and Purification Processes

Process Solvent/System Purpose Source
Synthesis Dichloromethane (DCM) Reaction Medium rsc.orgprepchem.com
Synthesis Glacial Acetic Acid Reaction Medium nih.gov
Purification Ethanol-Water Mixture Crystallization jcbsc.org
Purification Ethyl Acetate (B1210297) Extraction chemicalbook.com

Optimization of Reaction Parameters for Academic Synthesis

Catalytic Enhancements in Acetylation

The acetylation of substituted anilines, such as 2-methyl-5-nitroaniline, to form N-arylacetamides is a cornerstone of organic synthesis. While traditional methods often rely on stoichiometric amounts of aggressive reagents like acetyl chloride or acetic anhydride, recent research has focused on catalytic methods to improve efficiency, selectivity, and environmental footprint.

A variety of catalysts have been shown to enhance the N-acetylation of anilines. Lewis acids are particularly effective as they increase the electrophilicity of the acetylating agent's carbonyl group. For instance, metal triflates such as Scandium Triflate (Sc(OTf)₃), Copper(II) Triflate (Cu(OTf)₂), and Bismuth Triflate (Bi(OTf)₃) have been successfully employed to catalyze the acylation of alcohols and amines under mild conditions. researchgate.net An eco-friendly approach utilizes magnesium sulphate heptahydrate as a mild, inexpensive Lewis acid catalyst for the acetylation of aniline with glacial acetic acid, avoiding more toxic reagents. ijtsrd.com

Heterogeneous solid acid catalysts, such as natural clays (B1170129) and zeolites, offer advantages in terms of reusability and simplified product work-up. researchgate.net These catalysts provide an acidic surface that facilitates the reaction, often under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com

Phase Transfer Catalysis (PTC) represents another strategy. Using catalysts like Tetrabutylammonium (B224687) Bromide (TBAB) or Tetraethylbenzylammonium Chloride (TEBAC) in a biphasic system with a base like potassium carbonate can significantly accelerate the reaction between an aniline and acetyl chloride, leading to high yields in shorter timeframes.

Furthermore, innovative catalyst-free methods have emerged. The use of microwave irradiation can drive the acylation of anilines with acetic acid to completion in minutes with quantitative yields, using the acid as both reagent and solvent. ymerdigital.com Visible-light-induced acetylation has also been demonstrated, using diacetyl as both a photosensitizer and the acetylating reagent in an aqueous medium. nih.gov

Table 1: Catalytic Methods for N-Acetylation of Anilines This table is interactive. Users can sort columns by clicking on the headers.

Catalyst Type Specific Catalyst Example Acetylating Agent Key Advantages
Lewis Acid Magnesium Sulphate (MgSO₄·7H₂O) Glacial Acetic Acid Inexpensive, eco-friendly, avoids toxic reagents ijtsrd.com
Lewis Acid Scandium Triflate (Sc(OTf)₃) Acid Anhydrides Extremely active, mild conditions mdpi.com
Heterogeneous Natural Clay Acetic Acid Reusable, low-cost, eco-friendly
Phase Transfer TBAB Acetyl Chloride Rapid reaction, high yields
Catalyst-Free Microwave Irradiation Acetic Acid Very fast (minutes), high yield, solvent-free potential ymerdigital.com
Catalyst-Free Visible Light / Diacetyl Diacetyl Green (aqueous solvent), mild conditions nih.gov

Scalability and Industrial Process Considerations for Research

Translating the synthesis of this compound and its precursors from the laboratory to an industrial scale requires careful consideration of several factors, particularly regarding the nitration and acetylation steps.

Nitration Process: The synthesis of the necessary precursors, 2-methyl-5-nitroaniline and 2-methyl-5-nitrobenzoic acid, involves nitration, a notoriously hazardous industrial process.

Thermal Hazards : Nitration reactions are highly exothermic, and poor temperature control can lead to thermal runaway, side reactions, and potentially explosive decomposition. niir.org Industrial nitrators are equipped with extensive cooling systems and often a large-diameter quick-dumping line for emergency quenching. ijarsct.co.in

Reagents and Corrosion : The use of mixed acid (concentrated nitric and sulfuric acids) is common but highly corrosive. guidechem.com Process equipment must be constructed from resistant materials like cast iron, steel, or specialized alloys. ijarsct.co.in

Process Control : Key parameters such as temperature, agitation speed, and the rate of reagent addition must be meticulously controlled. ijarsct.co.in Continuous flow reactors are increasingly adopted over traditional batch reactors as they offer superior heat and mass transfer, minimizing the reaction volume at any given time and thus enhancing safety. guidechem.com

By-product Management : The formation of unwanted positional isomers and oxidative by-products must be managed. ijarsct.co.in Furthermore, environmental concerns necessitate the treatment of waste streams, including spent acids and emitted nitrogen oxides (NOx). niir.org

Acetylation Process: The industrial production of acetanilides serves as a model for the final synthesis step.

Equipment : The process typically requires reaction vessels for the acetylation, cooling systems to manage the exothermic reaction, filtration units to isolate the product, and recrystallization and drying equipment for purification. niir.org

Reagent Choice : On a large scale, acetic anhydride is often preferred over acetyl chloride. While both are effective, acetic anhydride is less volatile and corrosive, though its use is regulated in some regions. The use of glacial acetic acid as both solvent and reagent is another viable industrial route. ijtsrd.comvedantu.com

Purification : Recrystallization is the primary method for purifying the crude product to remove unreacted starting materials and by-products like acetic acid, ensuring the high purity required for subsequent applications. engineeringbyte.combyjus.com

Synthetic Routes to Analogs and Precursors

Synthesis of 2-Methyl-5-nitrobenzoyl Chloride as a Key Intermediate

The synthesis of 2-methyl-5-nitrobenzoic acid, a key precursor, begins with the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid). This reaction is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

The regioselectivity of this reaction is governed by the directing effects of the two substituents already on the benzene (B151609) ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

The methyl group is an activating, ortho-, para-director.

The carboxylic acid group is a deactivating, meta-director.

The positions ortho and para to the methyl group are C3, C5, and C6. The position meta to the carboxylic acid group is C5. The directing effects of both groups align to strongly favor substitution at the C5 position. However, minor formation of other isomers, such as 2-methyl-3-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid, can occur, necessitating careful temperature control (typically at or below 0°C) and subsequent purification of the desired 2-methyl-5-nitrobenzoic acid product. truman.edu

The conversion of the carboxylic acid functional group of 2-methyl-5-nitrobenzoic acid into the more reactive acyl chloride (2-methyl-5-nitrobenzoyl chloride) is a standard transformation. This is most commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to yield the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), with the gaseous by-products being easily removed from the reaction mixture.

Preparation of Substituted Anilines for Acetamide (B32628) Synthesis

The primary precursor for the titular compound is 2-methyl-5-nitroaniline. The most direct route to this compound is the nitration of o-toluidine (B26562) (2-methylaniline). In a typical procedure, o-toluidine is dissolved in concentrated sulfuric acid and cooled, after which a mixed acid solution is added dropwise while maintaining a low temperature (e.g., -10°C). chemicalbook.com The strongly acidic conditions ensure that the amine group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a deactivating, meta-director. This directs the incoming nitro group to the positions meta to the ammonium group, yielding 2-methyl-5-nitroaniline as the major product. guidechem.comchemicalbook.com

Table 2: Synthesis of Key Precursors This table is interactive. Users can sort columns by clicking on the headers.

Target Precursor Starting Material Key Reagents Typical Conditions Product
2-Methyl-5-nitrobenzoic Acid 2-Methylbenzoic Acid Conc. HNO₃, Conc. H₂SO₄ Low temperature (e.g., < 5°C) Mixture of isomers, major is 5-nitro
2-Methyl-5-nitrobenzoyl Chloride 2-Methyl-5-nitrobenzoic Acid Thionyl Chloride (SOCl₂) Reflux, optional catalyst (e.g., DMF) Acyl chloride
2-Methyl-5-nitroaniline o-Toluidine Conc. HNO₃, Conc. H₂SO₄ Low temperature (e.g., -10°C) 2-Methyl-5-nitroaniline chemicalbook.com

Multi-step Synthesis of Complex Acetamide Derivatives

This compound serves as a versatile starting material in multi-step syntheses to construct more complex molecular architectures, particularly heterocyclic systems. An illustrative example is the synthesis of quinoxaline (B1680401) derivatives, which are known for their wide range of pharmacological activities. The synthesis of 6-chloro-7-fluoro quinoxaline derivatives, for instance, begins with the protection of the amino group of 3-chloro-4-fluoro benzamine via an acetylation reaction to yield N-(3-chloro-4-fluorophenyl)acetamide. This is followed by a nitration step to introduce a nitro group, forming N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide nih.gov.

Following the reduction of the nitro group to an amino group, the resulting ortho-phenylenediamine can undergo condensation with a 1,2-dicarbonyl compound to form the quinoxaline ring system researchgate.net. This strategic sequence of reactions highlights the utility of the acetamido and nitro functionalities in directing and facilitating the assembly of complex heterocyclic structures.

The following table outlines a representative multi-step synthesis of a quinoxaline derivative, demonstrating the role of acetamide intermediates.

StepReactant(s)Reagent(s) and ConditionsProductPurpose
13-chloro-4-fluoro benzamineAcetic anhydrideN-(3-chloro-4-fluorophenyl)acetamideProtection of the amino group
2N-(3-chloro-4-fluorophenyl)acetamideNitrating agent (e.g., HNO₃/H₂SO₄)N-(2-nitro-4-fluoro-5-chlorophenyl)acetamideIntroduction of a nitro group for further functionalization
3N-(2-nitro-4-fluoro-5-chlorophenyl)acetamideReducing agent (e.g., H₂/Pd-C)N-(2-amino-4-fluoro-5-chlorophenyl)acetamideFormation of the ortho-phenylenediamine precursor
4N-(2-amino-4-fluoro-5-chlorophenyl)acetamide1,2-dicarbonyl compound (e.g., glyoxal)Substituted quinoxaline derivativeCyclization to form the heterocyclic ring

Synthesis of Therapeutically Relevant Acetamide Analogs

The structural motif of this compound is a key building block in the synthesis of various therapeutically relevant compounds. A prominent example is its role as an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. The synthesis of Imatinib involves the preparation of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a crucial intermediate. This is achieved by reacting 2-methyl-5-nitroaniline with cyanamide (B42294) to form 2-methyl-5-nitrophenyl guanidine (B92328) nitrate, which is then condensed with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one (B18815) nih.gov.

Furthermore, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained after the reduction of the nitro group of the Imatinib intermediate, have been synthesized and evaluated for their biological activities. For instance, reaction with various ketones yields Schiff base derivatives that have demonstrated moderate antimicrobial and good antioxidant activities tandfonline.com. These findings underscore the importance of the this compound scaffold in medicinal chemistry for the development of new therapeutic agents.

The table below summarizes the synthesis of a key intermediate for Imatinib, showcasing the incorporation of the 2-methyl-5-nitrophenyl moiety.

StepReactant(s)Reagent(s) and ConditionsProductTherapeutic Relevance
12-methyl-5-nitroanilineCyanamide, Nitric acid2-methyl-5-nitrophenyl guanidine nitratePrecursor for pyrimidine (B1678525) ring formation
22-methyl-5-nitrophenyl guanidine nitrate, 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-oneReflux in an appropriate solventN-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineKey intermediate in the synthesis of Imatinib

Chemical Reactivity and Derivatization Studies

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, yielding N-(5-amino-2-methylphenyl)acetamide. This transformation is a pivotal step in the synthesis of many derivatives, as the resulting amino group can be further functionalized. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired selectivity.

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Metal-Acid Systems: Reagents like iron in acetic acid (Fe/CH₃COOH), zinc in acetic acid (Zn/CH₃COOH), or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are effective for this reduction.

Transfer Hydrogenation: In this method, a hydrogen donor like ammonium formate (B1220265) or formic acid is used in conjunction with a catalyst such as Pd/C. This approach is often milder than using hydrogen gas directly.

The resulting N-(5-amino-2-methylphenyl)acetamide is a key intermediate for the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines through condensation reactions researchgate.netresearchgate.netasianpubs.orgnih.govresearchgate.netsemanticscholar.org.

The following table provides a summary of common reagents used for the reduction of the nitro group in this compound.

Reagent(s)ConditionsProductNotes
H₂/Pd-CPressurized hydrogen, various solvents (e.g., ethanol, ethyl acetate)N-(5-amino-2-methylphenyl)acetamideHigh efficiency, but may also reduce other functional groups.
Fe/CH₃COOHRefluxN-(5-amino-2-methylphenyl)acetamideA classic and cost-effective method.
SnCl₂/HClRoom temperature or gentle heatingN-(5-amino-2-methylphenyl)acetamideA common laboratory-scale method.
NH₄HCO₂/Pd-CReflux in methanolN-(5-amino-2-methylphenyl)acetamideA milder alternative to direct hydrogenation.

Hydrolysis of the Acetamide Moiety

The acetamide group in this compound can be hydrolyzed under both acidic and basic conditions to yield 2-methyl-5-nitroaniline. This reaction involves the cleavage of the amide bond.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and upon heating, the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to form the corresponding amine and acetic acid youtube.compublish.csiro.austudy.comstudy.comrsc.org.

Base-Catalyzed Hydrolysis: Under basic conditions, typically using a strong base like sodium hydroxide (B78521) and heating, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This is followed by the elimination of the amine as a leaving group. The reaction is generally slower than acid-catalyzed hydrolysis due to the poorer leaving group ability of the amide anion youtube.comchemistrysteps.comlibretexts.org.

The hydrolysis of the acetamide functionality is a useful deprotection strategy in multi-step syntheses where the amino group needs to be temporarily protected.

The table below outlines the general conditions for the hydrolysis of the acetamide moiety.

ConditionReagent(s)Product(s)
AcidicDilute HCl or H₂SO₄, heat2-methyl-5-nitroaniline and Acetic acid
BasicDilute NaOH, heat2-methyl-5-nitroaniline and Sodium acetate

Nucleophilic Aromatic Substitution on Substituted Phenyl Rings

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This group, positioned meta to the methyl group and para to the acetamido group, significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate tandfonline.comnih.govyoutube.comnih.gov.

While the acetamido group is an activating group for electrophilic aromatic substitution, its effect in nucleophilic aromatic substitution is less pronounced. The primary driver for the reactivity of the ring towards nucleophiles is the nitro group. Nucleophiles can displace a suitable leaving group, such as a halide, if present on the ring. In the absence of a good leaving group, nucleophilic substitution of hydrogen is also possible under specific conditions, often requiring an oxidizing agent to facilitate the removal of a hydride ion.

Oxidation Reactions in Thioacetamide (B46855) Derivatives

The corresponding thioacetamide derivative, N-(2-methyl-5-nitrophenyl)thioacetamide, can undergo oxidation reactions at the sulfur atom. The conversion of a thioamide to its corresponding amide is a common transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a frequently used reagent, often in the presence of a catalyst such as zirconium(IV) chloride thieme-connect.com.

The oxidation is believed to proceed through the formation of a thioamide S-oxide intermediate, which can then be further oxidized to an S,S-dioxide. These intermediates are more susceptible to nucleophilic attack at the carbon atom, leading to the displacement of the sulfur-containing group and the formation of the more stable amide tandfonline.comdokumen.pub. Other reagents that can effect this transformation include tetrachloro- and tetrabromoglycolurils, which offer advantages such as short reaction times and simple workup procedures rcsi.science.

The table below lists some common oxidizing agents for the conversion of thioamides to amides.

Oxidizing Agent(s)ConditionsProduct
H₂O₂/ZrCl₄Room temperature in ethanolThis compound
TetrachloroglycolurilRoom temperature in a suitable solventThis compound
TetrabromoglycolurilRoom temperature in a suitable solventThis compound

Electrophilic Substitution Reactions on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

In the context of this compound, the aromatic ring possesses three distinct substituents: an acetamido group (-NHCOCH₃), a methyl group (-CH₃), and a nitro group (-NO₂).

Acetamido Group (-NHCOCH₃): The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The acetamido group is therefore a potent activating group and is ortho-, para-directing. echemi.comstackexchange.com

Methyl Group (-CH₃): Alkyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.org This also activates the ring and directs incoming electrophiles to the ortho and para positions. libretexts.org

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing due to both inductive (-I) and resonance (-R) effects. This significantly decreases the electron density of the aromatic ring, making it much less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, which forces incoming electrophiles to the meta position. Consequently, the nitro group is a strong deactivating and meta-directing group. wikipedia.orgyoutube.com

The presence of these three groups with competing directing effects means that any further electrophilic substitution on this compound would be complex. The powerful deactivating nature of the nitro group would significantly hinder subsequent reactions.

Nitration Reactions of Aromatic Systems

The synthesis of this compound is achieved through the nitration of its precursor, N-(2-methylphenyl)acetamide (also known as N-acetyl-o-toluidine). This reaction is a classic example of electrophilic aromatic substitution, where the electrophile is the nitronium ion (NO₂⁺). The nitronium ion is typically generated in situ by reacting nitric acid with a strong dehydrating acid, such as sulfuric acid. ulisboa.pt

The reaction proceeds as follows: N-(2-methylphenyl)acetamide + HNO₃/H₂SO₄ → this compound + H₂O

In the starting material, N-(2-methylphenyl)acetamide, the aromatic ring is substituted with two activating, ortho-, para-directing groups: the acetamido group at position 1 and the methyl group at position 2.

The acetamido group strongly directs incoming electrophiles to positions 4 (para) and 6 (ortho).

The methyl group directs to positions 3 (ortho), 5 (para), and 6 (ortho).

The observed product is this compound, meaning the nitro group is added at the C-5 position. This outcome is a result of the combined electronic and steric influences of the existing groups. Position 5 is para to the methyl group and meta to the acetamido group. Studies on the nitration of N-(2-methylphenyl)acetamide have shown that a mixture of isomers is often produced, with the major products being 2-methyl-4-nitroaniline (B30703) and 2-methyl-5-nitroaniline (after hydrolysis of the acetamido group). ulisboa.pt The formation of the 5-nitro isomer is favored by the directing effect of the methyl group. ulisboa.pt The steric hindrance from the adjacent methyl and acetamido groups likely disfavors substitution at position 6. The formation of the 4-nitro isomer is strongly directed by the powerful +R effect of the acetamido group. ulisboa.pt

Complexation and Interaction with Solvents

The intermolecular forces and interactions with solvent molecules are critical to understanding the physical properties of a compound. For this compound, these interactions are primarily governed by the potential for hydrogen bonding via the acetamido group and the polar nature of the nitro group.

Detailed crystallographic studies on the closely related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, provide significant insight. In the solid state, such molecules exhibit specific intermolecular hydrogen bonding patterns. The acetamido N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This results in the formation of chains where molecules are linked via N-H···O=C hydrogen bonds. This is a conventional "amide catemer" motif.

The orientation of the substituents relative to the phenyl ring is influenced by steric and electronic factors.

The plane of the nitro group is typically twisted out of the phenyl plane.

The acetamide substituent is often twisted even more significantly out of the phenyl plane due to steric interference from adjacent ortho substituents.

These non-planar conformations can affect how the molecule packs in a crystal lattice and interacts with solvent molecules. The ability of the amide group to form strong hydrogen bonds and the polarity of the nitro group suggest that this compound would be more soluble in polar, hydrogen-bonding solvents. The interaction with protic solvents would likely involve hydrogen bonding to both the amide's carbonyl oxygen and the oxygen atoms of the nitro group.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the elucidation of its three-dimensional structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N-(2-Methyl-5-nitrophenyl)acetamide, distinct signals are expected for the aromatic protons, the methyl protons of the acetamide (B32628) group, and the methyl protons on the phenyl ring.

The aromatic region of the spectrum is anticipated to show three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the acetamide, methyl, and nitro substituents. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field (highest ppm value).

The methyl group of the acetamide moiety will likely appear as a sharp singlet, typically in the range of δ 2.0-2.3 ppm. The methyl group attached to the phenyl ring is also expected to be a singlet, with a chemical shift generally around δ 2.3-2.5 ppm. The exact chemical shifts can be influenced by the solvent used for the analysis.

Expected ¹H NMR Data for this compound: An interactive data table will be provided based on the textual data.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H ~8.0-8.5 d ~2-3
Aromatic-H ~7.8-8.2 dd ~8-9, ~2-3
Aromatic-H ~7.3-7.6 d ~8-9
Acetamide CH₃ ~2.2 s -
Ring CH₃ ~2.4 s -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the acetamide group is the most deshielded, typically appearing in the range of δ 168-170 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm, with their specific chemical shifts determined by the attached substituents. The carbon atom bearing the nitro group (C-5) and the carbon bearing the acetamide group (C-1) are expected to be significantly influenced. The carbons of the two methyl groups will appear at the highest field (lowest ppm values), generally between δ 15-25 ppm.

Expected ¹³C NMR Data for this compound: An interactive data table will be provided based on the textual data.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~169
Aromatic (C-NO₂) ~148
Aromatic (C-NH) ~138
Aromatic (C-CH₃) ~135
Aromatic CH ~125
Aromatic CH ~123
Aromatic CH ~118
Acetamide CH₃ ~24

Advanced NMR Techniques for Conformational Analysis and Molecular Interactions

While standard ¹H and ¹³C NMR are excellent for primary structural elucidation, advanced techniques can provide deeper insights into the molecule's conformation and intermolecular interactions. For this compound, steric hindrance between the ortho-methyl group and the acetamide substituent can lead to restricted rotation around the C-N amide bond and the C-N aryl bond. This can result in the existence of different rotational isomers (rotamers) in solution. iaea.org

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which helps in defining the preferred conformation of the molecule. For instance, NOESY can reveal whether the acetamide group is oriented towards or away from the ortho-methyl group. The study of related substituted acetanilides has shown that the plane of the acetamide group is often twisted out of the phenyl plane due to steric hindrance from ortho substituents. nih.gov In a similar compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is twisted considerably out of the phenyl plane, forming a dihedral angle of 47.24 (6)°. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The key vibrational modes to be identified include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, the asymmetric and symmetric stretches of the nitro group, and C-H stretches of the aromatic ring and methyl groups.

N-H Stretch: A sharp absorption band is expected in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption band for the carbonyl group is expected around 1660-1680 cm⁻¹, which is characteristic of secondary amides.

N-H Bend (Amide II band): This band, resulting from N-H bending and C-N stretching, is typically found near 1530-1550 cm⁻¹.

NO₂ Stretches: The nitro group will show two distinct, strong absorption bands: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Expected FTIR Data for this compound: An interactive data table will be provided based on the textual data.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3250-3350 Medium
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aliphatic C-H Stretch 2850-2960 Medium-Weak
C=O Stretch (Amide I) 1660-1680 Strong
N-H Bend (Amide II) 1530-1550 Strong
Asymmetric NO₂ Stretch 1515-1560 Strong

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum provides a "vibrational fingerprint" that is unique to the molecule. nih.gov

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring. The symmetric stretching of the nitro group, which is strong in the IR spectrum, will also be a prominent feature in the Raman spectrum. The C-C stretching vibrations of the benzene ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. This technique can provide complementary information to FTIR for a complete vibrational analysis and unambiguous identification of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. Based on the molecular formula of this compound, C9H10N2O3, the theoretical exact mass can be calculated. This calculated value is a crucial reference for the experimental determination of the compound's identity and purity.

ParameterValue
Molecular FormulaC9H10N2O3
Theoretical Exact Mass194.0691 u
Molecular Weight (average)194.19 g/mol

This table presents the theoretical mass values for this compound, calculated from its molecular formula.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the percentage composition of a pure chemical substance. For this compound (C9H10N2O3), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a benchmark for experimental results to confirm the compound's purity and empirical formula.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09955.69
HydrogenH1.0081010.0805.19
NitrogenN14.007228.01414.43
OxygenO15.999347.99724.71
Total 194.19 100.00

This interactive table details the theoretical elemental composition of this compound.

X-ray Diffraction (XRD) and Crystallographic Studies

In the study of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of 47.24 (6)° researchgate.netiucr.org. The nitro group is also twisted, but to a lesser extent, with a dihedral angle of 12.03 (9)° with respect to the phenyl ring researchgate.netiucr.org. The crystal structure is characterized by intermolecular hydrogen bonding, where the acetamide NH group acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule, forming chains that propagate through the crystal lattice researchgate.netiucr.org.

Crystal Data for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Empirical Formula C10H12N2O4
Formula Weight 224.22
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.2323 (6)
b (Å) 7.6198 (3)
c (Å) 19.8463 (8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2152.28 (15)
Z 8

This table summarizes the crystallographic data for the structural analogue, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. This data provides insight into the likely solid-state conformation of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of crystalline materials is dictated by the nature and arrangement of intermolecular interactions. For acetamide derivatives, hydrogen bonding and other weak interactions play a crucial role in defining the crystal lattice.

Hydrogen Bonding Networks

In the crystal structures of many acetanilide (B955) derivatives, the amide functional group is a primary driver of the supramolecular assembly. A common and energetically favorable motif is the "amide catemer," where molecules are linked into chains via intermolecular N—H···O=C hydrogen bonds. The amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of an adjacent molecule.

For instance, in the crystal structure of the closely related compound N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming chains that propagate through the crystal lattice iucr.orgnih.gov. This is a typical interaction for acetanilides that lack strong intramolecular hydrogen bond acceptors ortho to the acetamido group iucr.orgnih.gov. The geometry of such interactions is a key determinant of the crystal packing. In contrast, acetanilide derivatives with a nitro group in the ortho-position may form an intramolecular N—H···O(nitro) hydrogen bond, which can preclude the formation of the extended intermolecular chains and lead to different packing motifs iucr.org. Given the lack of an ortho-nitro group in this compound, it is expected to exhibit the conventional intermolecular N—H···O=C hydrogen-bonded chains.

Table 1: Representative Hydrogen Bond Geometry in an Acetamide Analog Data based on N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide researchgate.net

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1N···O20.842.032.864174
Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular volumes. The properties are mapped onto this surface, with the normalized contact distance (dnorm) being particularly informative. It is colored red for shorter contacts (stronger interactions), white for van der Waals contacts, and blue for longer contacts.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.

For N-aryl acetamide derivatives, these analyses reveal the prevalence of various interactions. A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, for example, showed that the crystal packing is stabilized by N–H···N and C–H···N hydrogen bonds acs.org. Hirshfeld analysis of similar organic molecules typically shows that H···H contacts account for the largest percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery. Other significant interactions include C···H/H···C, O···H/H···O, and N···H/H···N contacts, which appear as distinct features on the 2D fingerprint plot.

Table 2: Example Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Heterocyclic Amide Derivative Data based on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org

Interaction TypeContribution to Hirshfeld Surface (%)
H···H30.1
S···H/H···S22.2
C···H/H···C11.9
N···H/H···N10.1
O···H/H···O6.4

Investigation of Polymorphism in Acetamide Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure nih.gov. These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal packing, resulting in different physical properties such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can have different bioavailabilities.

Acetanilide and its derivatives are known to exhibit polymorphism. For example, N-(4-Bromophenyl)acetamide has been identified in both a monoclinic (P21/c) and an orthorhombic (Pna21) form researchgate.net. Similarly, N-(2-chlorophenyl)acetamide also crystallizes in at least two polymorphic forms, one monoclinic and one orthorhombic acs.org. These variations arise from subtle differences in how the molecules are arranged, particularly in the geometry of the hydrogen-bonding networks and other intermolecular interactions acs.orgresearchgate.netacs.orgcam.ac.uk. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For compounds like this compound, which contain a chromophoric system of a substituted benzene ring, the UV-Vis spectrum is sensitive to the molecular environment and electronic structure.

Studies on Solvatochromic Properties

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission bands in the substance's spectrum. Compounds with both an electron-donating group (like the acetamido group) and an electron-withdrawing group (like the nitro group) attached to a conjugated π-system often exhibit strong solvatochromism.

This effect is due to the alteration of the energy difference between the ground state and the excited state of the molecule by the solvent. In push-pull systems like nitroanilines, the absorption band at the longest wavelength is typically due to an intramolecular charge transfer (ICT) transition researchgate.net. The polarity of the solvent can stabilize the charge-separated excited state to a different extent than the ground state, leading to a shift in the absorption maximum (λmax). A shift to longer wavelengths (red shift) is termed positive solvatochromism, while a shift to shorter wavelengths (blue shift) is negative solvatochromism. For this compound, a positive solvatochromic effect would be expected for its ICT band, with λmax shifting to higher wavelengths in more polar solvents.

Table 3: Illustrative Solvatochromic Shifts for a Push-Pull Aromatic Compound Hypothetical data based on typical behavior of nitro-aromatic compounds

SolventPolarityHypothetical λmax (nm)
Hexane (B92381)Non-polar310
ChloroformModerately Polar325
EthanolPolar Protic340
DMSOPolar Aprotic355

Investigation of Anion Binding Characteristics

The amide N-H group is an effective hydrogen bond donor and can be utilized as a receptor site for anionic species. The binding of an anion to the N-H group can be monitored by UV-Vis spectroscopy, as this interaction often perturbs the electronic system of the molecule, leading to a change in the absorption spectrum.

Studies on related N-(nitrophenyl)acetamide derivatives have demonstrated their ability to act as selective colorimetric sensors for anions mdpi.com. In a typical experiment, a solution of the acetamide compound in an organic solvent like DMSO is titrated with a solution of the anion (usually as a tetrabutylammonium (B224687) salt). Upon the addition of a strongly binding anion, such as fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻), a distinct color change and a corresponding change in the UV-Vis spectrum can be observed. This may involve a decrease in the intensity of the original absorption bands and the appearance of a new, red-shifted band, indicating the formation of a hydrogen-bonded complex or deprotonation of the amide N-H group mdpi.com. The selectivity of the receptor for different anions can be assessed by comparing the spectral changes upon addition of various anions. For example, one study showed that a specific N-(4-nitrophenyl)acetamide derivative exhibited a significant new absorption band at 446 nm in the presence of fluoride ions, while other anions like Cl⁻, Br⁻, and H₂PO₄⁻ induced only minor changes mdpi.com.

Chromatographic Techniques

Chromatographic techniques are instrumental in the analysis of this compound, facilitating both the assessment of its purity and the monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of this compound. This method offers high resolution and sensitivity, making it ideal for separating the main compound from any process-related impurities or degradation products. A common approach involves reverse-phase chromatography, which is well-suited for the analysis of moderately polar compounds like this compound.

A typical HPLC method would utilize a C18 column as the stationary phase, leveraging the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler separations, while gradient elution, with a changing mobile phase composition, is beneficial for resolving complex mixtures of impurities with varying polarities.

The detection of this compound and its impurities is typically carried out using a UV-Vis detector, as the aromatic nitro functionality of the molecule provides strong chromophores. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Hypothetical Purity and Impurity Profile Data from HPLC Analysis

CompoundRetention Time (min)Peak Area% Area
Impurity 13.515000.15%
This compound5.299500099.50%
Impurity 27.835000.35%

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of the synthesis of this compound. ijcps.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For aromatic nitro compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is often effective. epa.govrochester.edu The polarity of the solvent system can be adjusted to optimize the separation.

After the solvent front has moved up the plate, the plate is removed, dried, and the spots are visualized. Since this compound contains a chromophore, the spots can often be visualized under UV light. By comparing the intensity of the spot corresponding to the starting material with that of the product spot at different time points, the progress of the reaction can be effectively monitored. The disappearance of the starting material spot and the appearance of a single, strong product spot indicate the completion of the reaction.

Table 3: Example TLC System and Observed Rf Values for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate / Hexane (e.g., 30:70 v/v)
Visualization UV light (254 nm)

Table 4: Illustrative TLC Monitoring Data for a Synthesis Reaction

CompoundRf ValueObservation at t=0hObservation at t=2hObservation at t=4h
Starting Material0.6Strong spotFaint spotNo spot
This compound0.4No spotStrong spotStrong spot

An article on the biological activities of this compound cannot be generated as requested.

Extensive searches for scientific literature detailing the biological and mechanistic activities of the chemical compound this compound have yielded no specific data regarding its antimicrobial, anti-inflammatory, or anticancer properties.

The available information consistently identifies this compound as a chemical intermediate. In this capacity, it serves as a precursor or building block in the synthesis of other more complex molecules. However, research detailing its intrinsic efficacy against bacterial or fungal strains, its potential as an anti-inflammatory agent, or its activity in anticancer studies is not present in the public domain based on the search results. Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

Biological Activities and Mechanistic Investigations

Anticancer Research

In Vitro and In Vivo Anticancer Activity

Similarly, other research on N-alkyl-nitroimidazole compounds has shown that such molecules can exhibit significant antitumor activity in vitro against cell lines like human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549). openmedicinalchemistryjournal.com These findings, while not directly applicable to N-(2-Methyl-5-nitrophenyl)acetamide, underscore the potential for nitroaromatic compounds to interfere with cancer cell proliferation.

Targeting Specific Molecular Pathways (e.g., PARP Protein)

There is currently no scientific literature available that specifically links this compound to the inhibition or modulation of the Poly(ADP-ribose) polymerase (PARP) protein or any other specific molecular pathways involved in cancer signaling or DNA repair. The PARP family of proteins are known targets for cancer therapy, but research has focused on other classes of small-molecule inhibitors. nih.govresearchgate.net

Enzyme Inhibition Studies

The capacity of this compound to act as an enzyme inhibitor has not been a significant focus of published research.

Investigation of Enzyme-Substrate Interactions

Specific studies detailing the interactions between this compound and enzyme substrates are not found in the available scientific literature. Understanding such interactions is fundamental to inhibitor design and requires detailed kinetic and structural analysis, which has not been reported for this compound. utdallas.edu

Assessment of α-glucosidase and α-amylase Inhibition

There are no available studies assessing the inhibitory activity of this compound against α-glucosidase and α-amylase. These enzymes are key targets in the management of type 2 diabetes, and a wide variety of natural and synthetic compounds have been screened for this activity. plos.orgnih.gov However, this compound has not been identified as a subject of these investigations.

Phytotoxicological Studies

Investigations into the environmental and agricultural applications of related compounds have provided insights into potential phytotoxicity.

Evaluation as Potential Herbicides or Plant Growth Regulators

Direct evaluation of this compound as a herbicide or plant growth regulator is not documented. However, research on the closely related compound N-(2-hydroxy-5-nitrophenyl)acetamide , a structural analog, offers significant insights into the potential phytotoxicological profile.

This analog has been identified as a bioactive degradation product of benzoxazinones, which are secondary metabolites found in certain plants. nih.gov Studies on Arabidopsis thaliana have shown that N-(2-hydroxy-5-nitrophenyl)acetamide can exhibit phytotoxic effects. At concentrations of 1 mM, it did not produce visible effects like leaf spotting or rolling after 48 hours. However, at higher concentrations of 2 mM and above, the compound led to the wilting of young leaves. mdpi.com This suggests a dose-dependent phytotoxic activity.

Furthermore, exposure of Arabidopsis thaliana to 1 mM of N-(2-hydroxy-5-nitrophenyl)acetamide was found to alter the expression profile of several genes. The most significantly upregulated gene was the pathogen-inducible terpene synthase TPS04. mdpi.comnih.gov This indicates that the compound can trigger specific stress response pathways in plants. It is also noted that the bioactivity of this compound in plants can be rapidly neutralized through glucosylation, a common detoxification pathway. mdpi.comnih.gov

Phytotoxicological Effects of N-(2-hydroxy-5-nitrophenyl)acetamide on Arabidopsis thaliana
ConcentrationObserved EffectMolecular Impact
1 mMNo significant phenotypic effects (e.g., leaf spotting, rolling) after 48h.Alters gene expression; upregulates pathogen-inducible terpene synthase TPS04. mdpi.comnih.gov
≥ 2 mMWilting of young leaves. mdpi.comNot specified.

Neurological Research Contexts

While this compound is primarily recognized as an intermediate in the synthesis of dyes and pigments, its structural motifs—the acetamide (B32628) and nitrophenyl groups—are found in various biologically active molecules, prompting a theoretical consideration of its role in neurological research. myskinrecipes.com

Exploration of Mechanisms in Neurological Systems

Direct research on the neurological effects of this compound is not extensively documented. However, the presence of the nitroaromatic group is significant, as this moiety is a known pharmacophore in other contexts. For instance, N-(2-Nitrophenyl) phosphoric triamide (2-NPT) has been utilized as a urease inhibitor in agricultural science, demonstrating that nitrophenyl compounds can interact with enzymatic systems. mdpi.com In neurological systems, the activity of many compounds is predicated on their ability to interact with specific receptors, ion channels, or enzymes. The electronic properties conferred by the nitro group and the hydrogen-bonding capabilities of the acetamide linker are key features that would govern any potential molecular interactions within a biological system.

Furthermore, related compounds like N-(2-hydroxy-5-nitrophenyl) acetamide have been identified as bioactive, eliciting changes in gene expression in organisms such as Arabidopsis thaliana. nih.gov This suggests that nitrophenyl acetamides can cross biological membranes and interact with intracellular components, a prerequisite for any neurologically active agent. The exploration of such compounds in neurological contexts would involve assessing their ability to modulate neurotransmitter systems, interact with neuronal receptors, or affect signaling pathways critical to neuronal function.

Studies on Antiarrhythmic Activity of Related Compounds

The structural class of benzamides, to which this compound belongs, has been investigated for cardiovascular applications, particularly for antiarrhythmic activity. nih.govnih.gov Antiarrhythmic drugs function by modulating the electrical impulses in the heart, often by interacting with ion channels such as sodium, potassium, or calcium channels. cvpharmacology.comclevelandclinic.org

Research into synthetic benzamides has yielded compounds with significant antiarrhythmic properties. For example, a series of N-(piperidylalkyl)trifluoroethoxybenzamides were evaluated for their ability to correct cardiac arrhythmias. nih.gov The potency of these compounds was found to be highly dependent on the substituents on the benzamide (B126) ring and the nature of the amide side chain. nih.gov One of the most successful compounds from this class, flecainide (B1672765) acetate (B1210297), evolved from this research and was selected for clinical trials. nih.gov Similarly, other studies on N-alkylbispidinebenzamides have shown that aromatic ring substitutions are critical for optimizing antiarrhythmic activity. nih.gov These studies underscore that the core benzamide structure, when appropriately substituted, can serve as a scaffold for potent cardiovascular drugs. While these compounds are not direct analogues of this compound, they demonstrate the principle that substitutions on the phenylacetamide framework are crucial determinants of biological activity.

Mechanistic Elucidation of Biological Effects

Understanding the potential biological effects of this compound requires a mechanistic examination of its molecular interactions and metabolic pathways.

Investigation of Molecular Target Interactions

These non-covalent interactions, including hydrogen bonding and van der Waals forces, are fundamental to how a molecule binds to a biological target, such as an enzyme's active site or a receptor's binding pocket. The ability to form directed hydrogen bonds is a critical feature for the specificity and affinity of drug-target interactions.

Interaction TypeMolecular Groups InvolvedSignificance in Biological Systems
Hydrogen Bonding Acetamide N-H (donor), Carbonyl C=O (acceptor)Determines binding specificity and affinity to protein targets.
Van der Waals Forces Methyl group, Phenyl ringContributes to overall packing and hydrophobic interactions within a binding site.
Dipole-Dipole Nitro group (NO2)Influences molecular orientation and interaction with polar residues in a target protein.

This table illustrates the types of intermolecular forces this compound and its close analogues can participate in, which are crucial for potential interactions with biological macromolecules.

Role of Nitro Group Reduction in Reactive Intermediate Formation

A critical aspect of the biochemistry of nitroaromatic compounds is their susceptibility to metabolic reduction. The nitro group (NO₂) can be enzymatically reduced in vivo by nitroreductases to form a series of reactive intermediates. researchgate.netnih.gov This process involves the sequential formation of a nitro radical anion, a nitroso derivative (NO), and a hydroxylamine (B1172632) (NHOH), ultimately leading to the corresponding amine (NH₂). researchgate.net

These intermediates, particularly the nitroso and hydroxylamine species, are often highly reactive electrophiles. They can form covalent bonds with cellular nucleophiles, such as proteins and nucleic acids, leading to the formation of adducts. nih.gov This bioactivation is a well-established mechanism of both the therapeutic action and toxicity of many nitroaromatic drugs. researchgate.netwashington.edu For example, the reductive metabolism of the nitroimidazole drug benznidazole (B1666585) leads to the formation of reactive metabolites that bind covalently to proteins. nih.gov The formation of such reactive species from this compound would be a key factor in its biological activity profile.

Influence of Substituents on Binding Affinity and Specificity

The substituents on the phenyl ring—the methyl (-CH₃) and nitro (-NO₂) groups—play a crucial role in modulating the molecule's electronic properties and steric profile, which in turn affects its binding affinity and specificity for any potential biological target.

The nitro group is a strong electron-withdrawing group, influencing the electron density of the aromatic ring through both inductive and resonance effects. semanticscholar.org This electronic perturbation can affect the pKa of the amide proton and the strength of hydrogen bonds it can form. Furthermore, the nitro group itself can act as a hydrogen bond acceptor. The methyl group, while less electronically active, provides steric bulk. This steric hindrance can influence the preferred conformation of the molecule, such as the dihedral angle between the phenyl ring and the acetamide side chain, which can be critical for fitting into a specific binding pocket. researchgate.net

SubstituentPositionElectronic EffectSteric EffectPotential Influence on Binding
Methyl (-CH₃) 2 (ortho)Weakly electron-donatingIncreases bulk near the amide linkerCan influence molecular conformation and create specific steric interactions (positive or negative) within a binding site.
Nitro (-NO₂) 5 (meta)Strongly electron-withdrawingModerate bulkModulates the acidity of the N-H bond, alters the charge distribution of the ring, and can act as a hydrogen bond acceptor. semanticscholar.org

This table summarizes the influence of the methyl and nitro substituents on the physicochemical properties of the this compound scaffold, which are key determinants for binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. For N-phenylacetamide derivatives, including this compound, the nature and position of substituents on the phenyl ring are critical determinants of their biological profiles.

Correlation of Structural Modifications with Biological Activity

The biological activity of N-phenylacetamide scaffolds can be significantly altered by modifying various parts of the molecule. Studies on related compounds have shown that introducing different functional groups can lead to a range of biological effects, from antibacterial to anti-inflammatory and anticonvulsant activities. mdpi.comresearchgate.net For instance, in a series of 2-phenoxy-N-phenylacetamide derivatives tested for antitubercular activity, the potency was highly dependent on the substitution pattern on both phenyl rings. mdpi.com

Impact of Substitution Patterns on Chemical and Biological Profiles

The specific substitution pattern of this compound—a methyl group at the ortho (C2) position and a nitro group at the meta (C5) position relative to the acetamido group—is crucial to its chemical and biological properties.

The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov This electron-withdrawing nature can make the compound more susceptible to nucleophilic attack and is often associated with various biological activities, including antimicrobial effects. nih.govnih.gov The mechanism often involves the intracellular reduction of the nitro group to produce reactive intermediates that can cause cellular damage. nih.gov The position of the nitro group is critical; for example, in antitubercular 2-phenoxy-N-phenylacetamide derivatives, a nitro group at the ortho position of the N-phenyl ring resulted in the most potent compound, whereas a meta-nitro substituent led to low inhibitory effects. mdpi.com The nitro group is considered both a pharmacophore (a group responsible for biological activity) and a potential toxicophore, meaning its presence must be carefully evaluated. researchgate.net

The methyl group (-CH3) at the ortho position introduces steric hindrance, which can affect the molecule's conformation. Specifically, it can influence the dihedral angle between the phenyl ring and the acetamide substituent. In the related compound N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is twisted considerably out of the phenyl plane by approximately 47 degrees due to steric interference from the ortho substituents. nih.gov This conformational change can impact how the molecule fits into a protein's binding site, thereby affecting its biological activity.

The combined electronic and steric effects of these substituents define the unique profile of this compound. The electron-withdrawing nitro group makes the aromatic ring electron-deficient, while the ortho-methyl group imposes conformational constraints.

SubstituentPositionObserved Effect on Related CompoundsPotential Impact on this compound
Nitro (-NO2)meta (C5)Strong electron-withdrawing effect; acts as a pharmacophore/toxicophore; position is critical for activity (e.g., anti-inflammatory, antitubercular). mdpi.comnih.govnih.govInfluences electronic properties, potential for antimicrobial or anti-inflammatory activity, and receptor interactions.
Methyl (-CH3)ortho (C2)Introduces steric hindrance, forcing the acetamide group out of the plane of the phenyl ring. nih.govAffects molecular conformation, which can alter binding affinity and selectivity for biological targets.

Computational Chemistry and In Silico Approaches

Computational methods provide powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. These in silico techniques, including molecular docking and quantum chemical calculations, offer insights into potential biological targets and the electronic properties that govern reactivity.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.comyoutube.com This method helps in understanding the binding mode and affinity, which are crucial for drug design. For nitroaromatic compounds, docking studies have revealed key interactions that contribute to their biological activity.

In a study of nitro-substituted benzamide derivatives as anti-inflammatory agents, molecular docking analysis showed that compounds with an optimal number and orientation of nitro groups bound efficiently to the enzyme inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The interactions were typically stabilized by hydrogen bonds and favorable polar contacts. For a molecule like this compound, it is predicted that the amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group's oxygen atoms could serve as strong hydrogen bond acceptors.

For example, in a docking study of a related compound with a 2-CH3-5-NO2 substitution pattern, the amide and nitro groups were found to form crucial hydrogen bonding and electrostatic interactions with active site residues of the target enzyme. The ortho-methyl group, while not directly involved in bonding, would influence the ligand's conformation within the binding pocket, potentially enhancing binding specificity. The binding affinity in docking simulations is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Potential Interacting GroupType of InteractionLikely Interacting Protein Residues
Amide N-HHydrogen Bond DonorAspartate, Glutamate, Serine (side-chain carbonyl)
Amide C=OHydrogen Bond AcceptorArginine, Lysine, Serine, Threonine (side-chain amine/hydroxyl)
Nitro Group (-NO2)Hydrogen Bond Acceptor, ElectrostaticArginine, Lysine, Asparagine, Glutamine
Phenyl RingHydrophobic, π-π StackingPhenylalanine, Tyrosine, Tryptophan

Density Functional Theory (DFT) Calculations for Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.org Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For nitro-substituted anilines, DFT calculations have shown that the strong electron-withdrawing nature of the nitro group tends to lower the LUMO energy, while the electron-donating nature of an amino (or acetamido) group raises the HOMO energy. thaiscience.info This combination typically results in a smaller HOMO-LUMO gap compared to unsubstituted benzene (B151609), indicating higher reactivity and charge transfer possibilities within the molecule. researchgate.netthaiscience.info The polarity of the solvent can also influence the HOMO-LUMO gap, with the gap generally decreasing as solvent polarity increases. chemrxiv.org

For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations yielded a HOMO-LUMO energy gap of 5.0452 eV. nih.govnih.gov For this compound, the presence of the nitro group is expected to result in a significantly smaller energy gap, rendering it more chemically reactive.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
p-Nitroaniline-6.6695-2.77883.8907 thaiscience.info
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide-5.3130-0.26785.0452 nih.govresearchgate.net
4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- nih.govresearchgate.netdiazino[4,5-d]pyrimidine-2,7-dione-7.41-3.384.03 mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other charged species and is a valuable tool for understanding sites of electrophilic and nucleophilic attack. uni-muenchen.dersc.org The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface is expected to show distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): The most negative regions are anticipated to be located around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group. These areas are rich in electrons and represent likely sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): The most positive region is expected to be around the hydrogen atom of the amide (N-H) group. This site is electron-deficient and is a strong hydrogen bond donor. The hydrogen atoms on the aromatic ring will also exhibit positive potential, though to a lesser extent.

Studies on nitrobenzene (B124822) have shown that the electrostatic potential above the aryl plane is positive, a feature attributed to the strong inductive/field effects of the nitro group, which withdraws electron density from the ring. nih.gov This electron-deficient character of the ring, combined with the highly localized negative potential on the nitro group's oxygens, dictates the molecule's reactivity and intermolecular interaction patterns. ias.ac.in

In Silico Prediction of ADMET Properties

The preliminary assessment of a compound's viability as a drug candidate is increasingly being conducted through computational, or in silico, models. These models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, offering an early-stage filter to identify compounds with favorable pharmacokinetic and safety profiles. nih.govdrugdiscoverytoday.com This approach significantly reduces the time and resources that might otherwise be invested in compounds destined to fail in later-stage clinical trials. nih.gov

For a compound like this compound, a variety of open-access in silico tools and webservers are available to predict its ADMET profile. nih.gov These platforms utilize Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity and pharmacokinetic properties. nih.gov

A hypothetical ADMET prediction for a compound structurally related to this compound might include the parameters outlined in the following table. Such predictions are based on established computational models and provide a theoretical framework for the compound's behavior in vivo.

Table 1: Representative In Silico ADMET Prediction for a Nitrophenylacetamide Derivative

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five
LogP (Lipophilicity) < 5 Compliant with Lipinski's Rule of Five
H-bond Donors < 5 Compliant with Lipinski's Rule of Five
H-bond Acceptors < 10 Compliant with Lipinski's Rule of Five
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gut
Caco-2 Permeability Moderate May cross intestinal epithelial cells
Distribution
Blood-Brain Barrier (BBB) Permeation Low Unlikely to cross into the central nervous system
P-glycoprotein Substrate No Not likely to be actively effluxed from cells
Metabolism
CYP450 2D6 Inhibitor Yes Potential for drug-drug interactions
CYP450 3A4 Inhibitor No Lower potential for drug-drug interactions
Excretion
Renal Organic Cation Transporter Substrate May be actively secreted by the kidneys
Toxicity
AMES Mutagenicity Positive Potential to be mutagenic
Hepatotoxicity High Risk Potential for liver toxicity

This data is illustrative and based on general predictions for similar chemical structures. Specific experimental validation is required.

In Vitro and In Vivo Biological Testing Methodologies

Following promising in silico predictions, a compound's biological activities are further investigated through a series of in vitro and in vivo testing methodologies. These experimental assays provide concrete data on the compound's potential therapeutic effects and its behavior in biological systems.

High-Throughput Screening Techniques for Bioactive Leads

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. jonuns.com This automated process utilizes miniaturized assays, often in 96-well or higher density formats, to identify "hits"—compounds that exhibit a desired biological activity.

In the context of discovering new antimicrobial agents, HTS can be employed to screen for compounds that inhibit the growth of various bacterial or fungal strains. researchgate.net For a compound like this compound, it could be included in a library of nitroaromatic compounds and tested against a panel of clinically relevant pathogens. The activity of the compounds is typically measured by assessing microbial viability through methods such as optical density or the use of colorimetric indicators of metabolic activity.

In Vitro Assays (e.g., Well Diffusion Method, Phosphomolybdenum Method)

Once a compound is identified as a potential bioactive lead, its activity is confirmed and quantified using more specific in vitro assays.

The well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound. crimsonpublishers.com In this assay, an agar (B569324) plate is uniformly inoculated with a test microorganism. Wells are then punched into the agar, and a solution of the test compound is added to the wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective against the microorganism, a clear zone of inhibition will appear around the well where microbial growth has been prevented. The diameter of this zone is proportional to the antimicrobial potency of the compound.

Research on N-benzamide derivatives containing a nitrophenyl group has demonstrated the utility of this method. The following table presents representative data on the antibacterial activity of such compounds.

Table 2: Antibacterial Activity of N-Benzamide Derivatives by Disc Diffusion Assay

Compound Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
5a B. subtilis 25 6.25
E. coli 31 3.12
6b B. subtilis 24 6.25
E. coli 24 3.12
6c B. subtilis 24 6.25
E. coli 24 3.12
6e (N-(4-Nitrophenyl)benzamide) - - -

Data adapted from a study on N-benzamide derivatives. nanobioletters.com

The phosphomolybdenum method is a spectrophotometric assay used to determine the total antioxidant capacity of a compound. researchgate.net The principle of this assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound in an acidic medium, which results in the formation of a green phosphate/Mo(V) complex. researchgate.net The intensity of the green color, measured by its absorbance at a specific wavelength, is directly proportional to the antioxidant activity of the compound. crimsonpublishers.com This assay is a valuable tool for identifying compounds that can neutralize harmful free radicals in the body. nih.gov While specific data for this compound is not available, this method is suitable for evaluating the antioxidant potential of various acetamide derivatives. nih.govresearchgate.net

Assessment of Efficacy and Safety in Biological Models

Compounds that demonstrate promising in vitro activity and a favorable ADMET profile are advanced to in vivo studies in animal models. These studies are crucial for evaluating the efficacy of a compound in a living organism and for identifying potential safety concerns before consideration for human clinical trials.

The choice of animal model depends on the therapeutic area of interest. For instance, in a study of imidazole (B134444) derivatives with a 2-methyl-5-nitro moiety, which is structurally related to this compound, researchers investigated their anticonvulsant activity in a mouse model of epilepsy. jyoungpharm.org The maximal electroshock (MES) test is a commonly used model to induce seizures and assess the efficacy of potential antiepileptic drugs. jyoungpharm.org

The results from this study, summarized in the table below, demonstrate the protective effects of these compounds against induced seizures.

Table 3: Anticonvulsant Activity of N-Substituted 2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide Derivatives by MES Test in Mice

Compound Dose (mg/kg) Protection (%)
OL7 100 Protection at maximum dose
OL8 100 Protection at maximum dose
OL1 200 Protection at maximum dose
OL6 200 Protection at maximum dose
OL3 400 Less protection
OL4 400 Less protection

Data adapted from a study on imidazole derivatives. jyoungpharm.org

These in vivo studies provide critical information on the potential therapeutic efficacy and safety profile of a compound, bridging the gap between laboratory research and clinical application.

Applications and Future Research Trajectories

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, N-(2-methyl-5-nitrophenyl)acetamide is explored for its potential as a foundational molecule for new drugs, a key intermediate in synthesizing pharmaceuticals, and a contributor to novel therapeutic agents.

Role as an Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ailookchem.com Its structure provides a versatile scaffold for chemical modifications. For example, it is used as a building block in the creation of new medications due to its potential biological activity. lookchem.com The synthesis of various heterocyclic compounds and other pharmaceuticals often utilizes this compound as a starting material or key intermediate. Other acetamide (B32628) derivatives, such as 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, are also recognized as synthetic intermediates for pharmaceutical synthesis. medchemexpress.commedchemexpress.com

Contribution to the Development of Novel Therapeutics

The structural features of this compound contribute to its exploration in the development of new therapeutic agents. ontosight.ai The nitro group, in particular, is a key functional group in some antimicrobial agents, where it can be bioreduced to form reactive species that damage microbial cells. Studies on compounds with similar nitroaromatic structures have indicated potential antimicrobial properties. Research has shown that this compound derivatives can be synthesized and evaluated for their biological activities, such as in the development of novel antitubercular agents. mdpi.com For example, a derivative, N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((2-methyl-5-nitrophenyl)amino)acetamide, was found to be active against breast cancer cell lines. nih.gov

Agricultural Chemical Science

The application of this compound extends to agricultural sciences, primarily as a precursor for crop protection chemicals.

Precursor for the Synthesis of Herbicides or Pesticides

This compound is considered a potential precursor for the synthesis of certain herbicides and pesticides. ontosight.ai The nitroaromatic scaffold is a common feature in many agrochemicals. Its structural similarity to other compounds used in pesticide chemistry suggests its utility in this area. For instance, related compounds are used in developing pesticides, and this compound's structure could be leveraged for similar purposes. smolecule.com The biological activity conferred by its chemical structure makes it a candidate for developing new agricultural products. smolecule.com

Materials Science Research

While the primary focus of research on this compound has been in the life sciences, its chemical properties suggest potential applications in materials science. Aromatic nitro compounds can exhibit interesting electronic properties, which makes them relevant for investigation in this field. smolecule.com For example, a derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has been synthesized and studied for its optical properties and potential as an anion sensor, specifically for fluoride (B91410) ions. mdpi.comsemanticscholar.org

Building Block for Advanced Organic Materials

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including those with applications in advanced materials. Its chemical structure, featuring reactive nitro and acetamide groups, allows for a variety of modifications, making it a versatile building block in organic synthesis. lookchem.com The compound's derivatives are explored for their potential in creating new materials with specific optical, electronic, or magnetic properties. lookchem.com For instance, it is a precursor in the development of heterocyclic compounds and other complex organic structures. ontosight.ai

The synthesis of derivatives often involves reactions such as the reduction of the nitro group to an amine or substitutions at the acetamide group, enabling the construction of larger, more functionalized molecules. These characteristics make this compound and its isomers valuable starting materials in the field of material science. lookchem.com

Investigation of Optical Properties and Interactions with Light

The optical properties of nitrophenylacetamide derivatives are an active area of research, particularly in the context of developing sensors and other light-interactive materials. mdpi.commdpi.com Studies on analogous compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, have demonstrated their potential as anion sensors, where binding with specific anions leads to a visible color change and alterations in the UV-Vis absorption spectrum. mdpi.comresearchgate.net This phenomenon is attributed to an internal charge transfer process, which is influenced by the interaction between the molecule and the anion. mdpi.com

The presence of electron-withdrawing groups like the nitro group (-NO2) in these molecules can enhance the acidity of the NH group in the amide moiety, promoting strong binding interactions with anions. researchgate.net The investigation of these optical changes upon interaction with various chemical species is a key aspect of developing new colorimetric and fluorescent sensors. mdpi.commdpi.com

Application in Solvatochromic Systems

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property observed in certain classes of organic compounds, and derivatives of this compound are relevant in this field. smolecule.com The structural flexibility and the presence of polar groups in molecules like N-(4-Methyl-2-nitrophenyl)acetamide contribute to their solvatochromic behavior. The ability of these compounds to form hydrogen bonds with solvent molecules can lead to shifts in their absorption spectra.

Research on related compounds, such as N-methyl-2-(4-nitrophenyl)acetamide, has shown that they can form complexes with protophilic solvents through hydrogen bonding, and these interactions are influenced by temperature and the nature of the solvent. smolecule.com The study of such solvatochromic effects is important for understanding solvation processes in organic reactions and for the development of sensors that can indicate solvent polarity. smolecule.comresearchgate.net The positive solvatochromism observed in some related dye systems, where a bathochromic shift occurs with increasing solvent polarity, points to the stabilization of the electronic excited state relative to the ground state. researchgate.netsci-hub.se

Proteomics and Biomedical Research

Tool for Protein Modification and Interaction Studies

Derivatives of this compound have shown potential as tools in proteomics and biomedical research, particularly in the study of protein-ligand interactions. Research has been conducted on the binding affinity of its derivatives to biological targets such as the GABA receptor. scispace.com Understanding these interactions is crucial for the development of new therapeutic agents.

For example, studies on N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives, which share a similar structural motif, have been carried out to assess their interaction with the GABA receptor, indicating the potential of this class of compounds in neuroscience research. scispace.com The ability to synthesize a variety of derivatives from this compound allows for the exploration of structure-activity relationships and the optimization of binding to specific protein targets.

Fundamental Organic Synthesis and Reaction Mechanism Studies

Versatile Intermediate in General Organic Synthesis

This compound is a widely utilized intermediate in general organic synthesis. ontosight.ai Its bifunctional nature, possessing both an acetamide and a nitro-substituted aromatic ring, allows it to be a precursor for a wide range of more complex molecules. ontosight.ai It is a key starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai

The chemical reactivity of its functional groups enables various transformations. For instance, the nitro group can be readily reduced to an amino group, which can then undergo a plethora of further reactions to build molecular complexity. evitachem.com This versatility makes this compound and its isomers valuable compounds for both academic research into reaction mechanisms and industrial-scale chemical production. ontosight.ai

Probing Reaction Mechanisms Involving Specific Functional Groups

This compound serves as a valuable model compound for investigating the reactivity of its constituent functional groups: the acetamido, nitro, and methyl-substituted phenyl ring. epa.iecanada.ca The chemical behavior of the molecule is largely dictated by the interplay of these groups. srce.hr

Key reactions involving this compound that are of mechanistic interest include:

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction, a critical transformation for synthesizing biologically active amino derivatives. This reaction can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid. Mechanistic studies focus on the stepwise electron transfer processes involved in converting the nitro (NO₂) group to an amino (NH₂) group.

Hydrolysis of the Acetamide Moiety: The acetamide group can be cleaved under either acidic or basic conditions to yield 2-methyl-5-nitroaniline (B49896). This hydrolysis is fundamental for modifying the molecule or for using the acetamido group as a protecting group for the amine during other synthetic steps.

Electrophilic Aromatic Substitution: The aromatic ring, influenced by the electron-withdrawing nitro and acetamido groups, can undergo electrophilic substitution reactions. The regioselectivity of these reactions is a subject of study, as the directing effects of the existing substituents and steric hindrance from the methyl group determine the position of incoming electrophiles.

Intermediate in Azo Dye Synthesis: The amino derivative, obtained from the reduction of this compound, is a precursor for producing diazonium salts. These salts are key electrophilic components in azo coupling reactions to form azo dyes, which are compounds characterized by a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. asm.orgacs.orgnih.gov

The study of these reactions provides fundamental insights into the electronic and steric effects governing chemical transformations in substituted nitroaromatic compounds.

Emerging Research Directions

Future research on this compound is branching into several key areas, driven by its potential applications in medicine, synthetic chemistry, and environmental science.

This compound is a compound of significant interest in medicinal chemistry due to its potential biological activities. While extensive research is still needed, preliminary studies and the activities of structurally similar compounds suggest several promising avenues for investigation.

Compounds containing nitroaromatic moieties are known to exhibit a range of biological effects. Research indicates that the nitro group may play a role in antimicrobial activity by generating reactive nitrogen species capable of damaging microbial cells. Studies on similar compounds have shown inhibitory effects against various bacterial strains, including multi-drug resistant variants, making this class of molecules a candidate for new antimicrobial agent development.

Furthermore, derivatives and analogs featuring triazole and nitrophenyl groups have been explored for potential antimicrobial, antifungal, and even anticancer properties. epa.ie The unique chemical structure of this compound and its derivatives makes them candidates for the design of novel therapeutic agents that could target specific enzymes or biological receptors. canada.ca

Table 1: Research Findings on the Potential Biological Activity of Related Nitroaromatic Compounds

Area of StudyKey FindingRelated Compound Class
Antimicrobial ActivityThe nitro group may generate reactive nitrogen species, damaging microbial cells and inhibiting the growth of multi-drug resistant strains.Nitro-containing compounds
Anticancer/AntifungalStructural motifs are explored for their ability to interact with biological targets and inhibit cellular processes.Compounds with triazole and nitrophenyl moieties epa.ie
Therapeutic DesignThe unique chemical structure serves as a backbone for designing novel agents targeting specific enzymes or receptors. canada.caN-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine canada.ca

The conventional synthesis of this compound involves the acetylation of 2-methyl-5-nitroaniline using acetic anhydride (B1165640), a reaction known for achieving high yields. epa.ie However, emerging research focuses on developing more efficient, sustainable, and scalable synthetic methodologies.

Current and future research in this area includes:

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to significantly reduce reaction times compared to conventional heating methods, while maintaining comparable yields. This approach remains largely experimental and requires further validation for industrial scale-up.

Continuous-Flow Reactors: For industrial production, optimizing the synthesis using continuous-flow technology offers advantages in heat management, safety, and reaction time. This methodology allows for better control over reaction parameters and facilitates catalyst recycling, such as the recovery and reuse of sulfuric acid, which minimizes waste.

These novel pathways aim to make the production of this compound and its derivatives more economically viable and environmentally friendly.

There is limited specific information on the environmental fate and impact of this compound itself. However, research on related nitrotoluene derivatives provides a basis for future environmental assessments.

Environmental Monitoring: Nitrotoluene derivatives are recognized as potential industrial contaminants, and monitoring programs have detected their presence in wastewater and surface water near manufacturing sites. epa.ielookchem.commst.dk This indicates that analytical methods for detecting this class of compounds in environmental samples are established and could be applied to this compound.

Biodegradation Potential: The environmental persistence of this compound is an area requiring investigation. Studies on the biotransformation of 2,4-dinitrotoluene (B133949) have shown that microorganisms can reduce a nitro group and subsequently form an acetamido group, producing compounds like 2-acetamido-4-nitrotoluene. asm.org This suggests that this compound could be a metabolite in the environmental degradation pathways of other nitroaromatic pollutants.

Toxicity and Bioaccumulation: Ecotoxicological data for this compound are largely unavailable. Assessments of related compounds, such as 4-nitrotoluene, suggest a low potential for bioaccumulation in aquatic organisms. Future research should include systematic studies to determine the persistence, bioaccumulation potential, and aquatic toxicity of this compound to accurately assess its environmental risk profile.

Comparative Analysis and Structure Property Relationships

Comparative Evaluation of N-(2-Methyl-5-nitrophenyl)acetamide with Structural Analogues

The chemical and physical properties of this compound are influenced by the specific arrangement of its functional groups. A comparative analysis with its structural analogues, where the positions of the methyl and nitro groups are varied, reveals significant differences in their characteristics.

One structural analogue is N-(4-Methyl-3-nitrophenyl)acetamide . This compound, with the methyl group at position 4 and the nitro group at position 3, serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai Its derivatives have shown potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Another analogue, N-(2-Methyl-3-nitrophenyl)acetamide , is noted for its enhanced lipophilicity due to the methyl group at the ortho position.

A comparison with N-(4-Nitrophenyl)acetamide , which lacks a methyl group, shows differences in hydrogen bonding. N-(4-Nitrophenyl)acetamide forms linear hydrogen-bonding networks, leading to less conformational diversity compared to the bifurcated hydrogen bonds observed in some polymorphs of N-(4-methyl-2-nitrophenyl)acetamide. This difference in hydrogen bonding also affects solubility, with N-(4-Nitrophenyl)acetamide showing lower solubility in polar aprotic solvents.

The introduction of other substituents further modifies the properties. For instance, 2-Chloro-N-(4-nitrophenyl)acetamide has a higher density than N-(4-methyl-2-nitrophenyl)acetamide, which is attributed to stronger halogen interactions.

A summary of key properties for this compound and its analogues is presented below.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences from this compoundNotable Properties
This compoundC₉H₁₀N₂O₃194.19Reference CompoundServes as an intermediate in synthesis. chemicalbook.com
N-(4-Methyl-3-nitrophenyl)acetamideC₉H₁₀N₂O₃194.19Positional isomer (4-methyl, 3-nitro)Intermediate for pharmaceuticals and agrochemicals. ontosight.ai
N-(2-Methyl-3-nitrophenyl)acetamideC₉H₁₀N₂O₃194.19Positional isomer (2-methyl, 3-nitro)Enhanced lipophilicity.
N-(4-Nitrophenyl)acetamideC₈H₈N₂O₃180.16Lacks methyl groupForms linear hydrogen bonds, lower solubility.
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.21Contains a methoxy (B1213986) group at position 4Higher molecular weight.

Analysis of Distinct Chemical and Biological Properties Conferred by Substitution Patterns

The specific substitution pattern on the phenyl ring of acetamide (B32628) derivatives is a critical determinant of their chemical and biological properties. The presence and position of electron-withdrawing groups, such as the nitro group (-NO₂), and electron-donating groups, like the methyl group (-CH₃), significantly influence the molecule's reactivity, polarity, and potential for biological interactions.

The nitro group is a strong electron-withdrawing group, which can make the aromatic ring more susceptible to nucleophilic attack and can also be reduced in biological systems to form reactive intermediates that may exhibit biological activity. nih.gov The position of the nitro group is crucial. For example, in a study of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives, electron-withdrawing substituents like the nitro group were found to enhance anticancer properties. ijcce.ac.ir

The methyl group, being electron-donating, can influence the electron density of the aromatic ring and its lipophilicity. Increased lipophilicity can affect a compound's ability to cross cell membranes, which is a key factor in its pharmacokinetic profile. In N-(2-Methyl-3-nitrophenyl)acetamide, the ortho-methyl group is noted to enhance its lipophilicity.

Structure-activity relationship (SAR) studies on various substituted acetamides have provided insights into the effects of different substitution patterns. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, SAR investigations revealed that substitutions on the aniline (B41778) ring with large, lipophilic, and electron-withdrawing groups were preferred at certain positions to enhance inhibitory activity against tyrosine kinase. ijcce.ac.ir In another study on imidazolinone derivatives, QSAR analysis showed a positive contribution from bulky, lipophilic groups with increased electropositive character on the aryl part of the molecule to their antibacterial activity. niscpr.res.in

The interplay between different substituents can lead to complex effects. For example, the presence of both a nitro and a methoxy group on the phenyl ring of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide may influence its reactivity and selectivity in various chemical reactions. smolecule.com

Substituent GroupElectronic EffectImpact on PropertiesExample Compound
Nitro (-NO₂)Electron-withdrawingIncreases susceptibility to nucleophilic attack, can be bioreduced to reactive species, may enhance anticancer and antimicrobial activity. nih.govijcce.ac.irThis compound
Methyl (-CH₃)Electron-donatingIncreases lipophilicity, affects electron density of the aromatic ring. This compound
Methoxy (-OCH₃)Electron-donatingInfluences reactivity and selectivity. smolecule.comN-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Chloro (-Cl)Electron-withdrawing, Halogen bondingIncreases density through halogen interactions. 2-Chloro-N-(4-nitrophenyl)acetamide

Insights from Studies on Bioactivity of Closely Related Acetamide Compounds

While specific bioactivity data for this compound is not extensively detailed in the provided search results, insights can be drawn from studies on structurally related acetamide compounds. The acetamide scaffold is a common feature in many biologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications. bohrium.comarchivepp.com

Nitro-containing compounds, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. nih.gov The nitro group can act as a pharmacophore or a toxicophore, and its biological effects often depend on its enzymatic reduction to reactive intermediates. nih.gov For instance, derivatives of N-(4-Methyl-3-nitrophenyl)acetamide have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Studies on various substituted acetamide derivatives have demonstrated their potential as:

Antimicrobial agents: N-substituted acetamide derivatives of an azinane-bearing 1,3,4-oxadiazole (B1194373) nucleus have shown antibacterial activity, with one compound bearing a 2-methylphenyl group being particularly effective against Gram-negative bacteria. tjpr.org Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. nih.gov

Anticancer agents: A study on N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives found that compounds with electron-withdrawing substituents, such as a nitro group, exhibited enhanced anticancer properties. ijcce.ac.ir

Enzyme inhibitors: Acetamide derivatives have been developed as COX-II inhibitors for their anti-inflammatory effects. archivepp.com

Receptor antagonists: A series of N-substituted-acetamide derivatives were identified as potent antagonists for the P2Y₁₄ receptor, which is involved in inflammatory diseases. nih.gov

These examples highlight that the biological activity of acetamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring and other parts of the molecule. The presence of a nitro group and a methyl group in this compound suggests that it could potentially exhibit antimicrobial or other biological activities, though this would require experimental verification.

Investigation of Color Polymorphism in N-(4-methyl-2-nitrophenyl)acetamide as a Representative Case

Color polymorphism is a phenomenon where a single chemical compound can exist in different crystalline forms, known as polymorphs, which exhibit distinct colors. researchgate.net This property is relatively rare and is of interest for applications in pigments, sensors, and other technologies. researchgate.net N-(4-methyl-2-nitrophenyl)acetamide is a classic example of a compound that displays color polymorphism. researchgate.net

First reported in 1885, N-(4-methyl-2-nitrophenyl)acetamide was initially found to exist as white and yellow crystals. researchgate.net Later research identified a third, amber-colored polymorph. researchgate.net The different colors of these polymorphs arise from a combination of factors, including molecular packing in the crystal lattice and conformational changes of the molecule itself. researchgate.net

For N-(4-methyl-2-nitrophenyl)acetamide, the entire molecule acts as the chromophore. Its color is sensitive to both intermolecular interactions, such as hydrogen bonding, and changes in the molecule's conformation. researchgate.net The three known polymorphs—white, yellow, and amber—are a result of these variations. The yellow and amber forms are considered packing polymorphs, meaning the molecules have the same conformation but are packed differently in the crystal. researchgate.net

Studies on N-(4-methyl-2-nitrophenyl)acetamide have revealed the existence of at least six distinct polymorphic forms, which differ in their crystal systems (monoclinic and triclinic), space groups, and hydrogen-bonding networks. acs.org The ability of this molecule to form bifurcated hydrogen bonds contributes to its conformational diversity and is a key factor in its polymorphism. The different colors are a direct consequence of the different electronic environments created by the various packing arrangements and conformations, which in turn affect the absorption of light. researchgate.net

The study of color polymorphism in N-(4-methyl-2-nitrophenyl)acetamide provides a valuable case study for understanding how subtle changes in crystal structure can lead to significant changes in the macroscopic properties of a material.

Q & A

Q. What are the recommended synthetic routes for N-(2-Methyl-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential nitration and acetylation of precursor aromatic amines. For example:

Nitration : Introduce the nitro group at the 5-position of 2-methylaniline using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts.

Acetylation : React the nitrated intermediate with acetyl chloride in anhydrous dichloromethane, using a base (e.g., pyridine) to scavenge HCl .
Optimization includes:

  • Temperature Control : Maintain low temperatures during nitration to avoid over-nitration.
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance acetylation efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of acetyl chloride to amine improves yield while minimizing side reactions .

Q. What spectroscopic techniques are most effective for characterizing N-(2-Methyl-5-nitrophenyl)acetamide?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key features include:
  • A singlet at ~2.1 ppm (acetamide methyl group).
  • Aromatic proton signals between 7.5–8.5 ppm, with splitting patterns reflecting substituent positions (e.g., meta-nitro group causes distinct coupling) .
  • IR Spectroscopy : Look for stretches at ~1650 cm⁻¹ (amide C=O) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ vibrations) .
  • HPLC-MS : Use reverse-phase C18 columns with a methanol/water gradient to confirm purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 195) .

Q. What safety protocols are critical when handling N-(2-Methyl-5-nitrophenyl)acetamide?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as nitroaromatics may be toxic or carcinogenic .
  • Storage : Keep in airtight containers, away from heat/open flames, and in a cool, dry environment to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for derivatives of N-(2-Methyl-5-nitrophenyl)acetamide?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Use to detect dynamic processes (e.g., rotational barriers in ortho-substituted acetamides).
  • DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly in crowded aromatic regions .

Q. What computational methods are suitable for predicting the reactivity of N-(2-Methyl-5-nitrophenyl)acetamide in electrophilic substitution reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The nitro group directs electrophiles to the para position relative to itself.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group) to predict regioselectivity .
  • Kinetic Studies : Use transition state modeling (e.g., in ADF or GAMESS) to compare activation energies for competing substitution pathways .

Q. What strategies are recommended for elucidating the crystal structure of N-(2-Methyl-5-nitrophenyl)acetamide using X-ray diffraction?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance resolution, especially for small crystals.
  • Structure Solution : Employ dual-space algorithms (e.g., SHELXD) for ab initio phasing if heavy atoms are absent .
  • Disorder Modeling : For flexible methyl/nitro groups, refine occupancy factors and anisotropic displacement parameters using SHELXL .
  • Validation : Check for twinning (e.g., via PLATON’s TWIN check) and apply twin laws (e.g., HKLF 5 format in SHELXL) if necessary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.